2-フルオロ-3-メトキシピリジン-4-ボロン酸

概要

説明

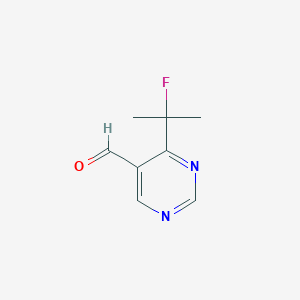

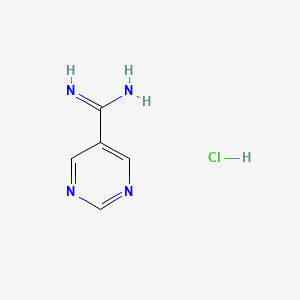

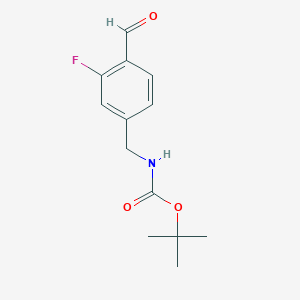

“2-Fluoro-4-methoxypyridine-3-boronic acid” is a chemical compound with the IUPAC name 2-fluoro-4-methoxy-3-pyridinylboronic acid . It has a molecular weight of 170.94 . This compound is typically stored at temperatures between 2-8°C . It is a solid at room temperature .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. One common method for synthesizing boronic acids involves the protodeboronation of pinacol boronic esters . This process involves a radical approach to catalytically protodeboronate 1°, 2°, and 3° alkyl boronic esters .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-methoxypyridine-3-boronic acid” can be represented by the InChI code 1S/C6H7BFNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 . The average mass of the molecule is 154.935 Da, and the monoisotopic mass is 155.055389 Da .

Chemical Reactions Analysis

Boronic acids, including “2-Fluoro-4-methoxypyridine-3-boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .

Physical and Chemical Properties Analysis

“2-Fluoro-4-methoxypyridine-3-boronic acid” is a solid at room temperature . It has a molecular weight of 170.94 . The compound is typically stored at temperatures between 2-8°C .

科学的研究の応用

有機合成

2-フルオロ-3-メトキシピリジン-4-ボロン酸: は、特に鈴木-宮浦クロスカップリング反応において、有機合成における貴重な化合物です 。この反応は炭素-炭素結合を形成するための強力なツールであり、医薬品、農薬、有機材料などの複雑な有機分子の合成において広く使用されています。

作用機序

Target of Action

The primary target of 2-Fluoro-3-methoxypyridine-4-boronic acid is the palladium catalyst in the Suzuki-Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The 2-Fluoro-3-methoxypyridine-4-boronic acid, as an organoboron reagent, is involved in the transmetalation process with the palladium catalyst .

Mode of Action

In the Suzuki-Miyaura coupling reaction, 2-Fluoro-3-methoxypyridine-4-boronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the organoboron compound (2-Fluoro-3-methoxypyridine-4-boronic acid) transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 2-Fluoro-3-methoxypyridine-4-boronic acid participates, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , which may influence its bioavailability.

Result of Action

The molecular effect of 2-Fluoro-3-methoxypyridine-4-boronic acid’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds, including biologically active molecules .

Action Environment

The action of 2-Fluoro-3-methoxypyridine-4-boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and basic conditions, which are necessary for the Suzuki-Miyaura coupling reaction . The compound’s action, efficacy, and stability can also be affected by the specific conditions under which the Suzuki-Miyaura coupling reaction is carried out .

Safety and Hazards

将来の方向性

The future directions for “2-Fluoro-4-methoxypyridine-3-boronic acid” and similar compounds likely involve their continued use in organic synthesis and the development of new synthetic methods. Boronic acids are valuable building blocks in organic synthesis, and new methods for their preparation and use are continually being developed .

生化学分析

Biochemical Properties

2-Fluoro-3-methoxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boronic acid group in 2-Fluoro-3-methoxypyridine-4-boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

2-Fluoro-3-methoxypyridine-4-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, it may inhibit or activate certain kinases, affecting downstream signaling pathways and altering gene expression patterns .

Molecular Mechanism

The molecular mechanism of 2-Fluoro-3-methoxypyridine-4-boronic acid involves its ability to form covalent bonds with target biomolecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, 2-Fluoro-3-methoxypyridine-4-boronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins .

特性

IUPAC Name |

(2-fluoro-3-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHXSDGMVPHYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline](/img/structure/B1446414.png)

![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1446416.png)

amino}acetic acid](/img/structure/B1446419.png)

![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)